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Compound of Interest

Compound Name: 1-phenylicyclobutanecarbaldehyde

Cat. No.: B075188

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the theoretical and predicted
properties of 1-phenylcyclobutanecarbaldehyde. It is intended to serve as a foundational
resource for professionals in chemical research and development, offering data on
physicochemical properties, detailed synthetic protocols, and an analysis of its expected
spectroscopic characteristics.

Core Molecular Properties

1-Phenylcyclobutanecarbaldehyde is an organic compound featuring a phenyl group and an
aldehyde functional group attached to the same carbon of a cyclobutane ring. Its core
properties are summarized below.

Identifiers and Structure
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Property Value Citation
1-phenylcyclobutane-1-

IUPAC Name [1]
carbaldehyde

CAS Number 1469-83-6 [1]I2]

Molecular Formula C11H120 [11[2]

Molecular Weight 160.21 g/mol [1][2]
C1CC(C1)

Canonical SMILES

(C=0)C2=CcC=CC=C2

[1]

InChl Key

ZCECDJPMXUAMJE-
UHFFFAOYSA-N

[1]

Physicochemical Data

The following tables summarize key experimental and computationally predicted

physicochemical properties.

Table 1: Experimental and Predicted Physical Properties

Property Value Notes Citation
Boiling Point 95-97 °C Experimental [2]
Density 1.142 + 0.06 g/cm?3 Predicted [2]

Physical State

No Data Available

Likely a liquid at STP

[3]

Solubility

No Data Available

Expected to be
soluble in organic

solvents

[3]

Table 2: Computed Physicochemical Properties
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Property Value Source Citation
XLogP3-AA 2.2 PubChem [1]
Hydrogen Bond Donor

0 PubChem [1]
Count
Hydrogen Bond

1 PubChem [1]
Acceptor Count
Rotatable Bond Count 2 PubChem [1]
Exact Mass 160.088815002 Da PubChem [1]
Topological Polar

polod 17.1 Az PubChem [1]

Surface Area
Heavy Atom Count 12 PubChem [1]
Complexity 164 PubChem [1]

Synthesis and Experimental Protocols

While a specific synthesis is cited in the literature, a common and reliable method for preparing
1-phenylcyclobutanecarbaldehyde involves the reduction of its nitrile precursor, 1-
phenylcyclobutanecarbonitrile.[2][4] This two-stage approach is outlined below.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.chemistrysteps.com/dibal-reducing-agent/
https://www.chemistrysteps.com/dibal-reducing-agent/
https://www.chemistrysteps.com/dibal-reducing-agent/
https://www.chemistrysteps.com/dibal-reducing-agent/
https://www.chemistrysteps.com/dibal-reducing-agent/
https://www.chemistrysteps.com/dibal-reducing-agent/
https://www.chemistrysteps.com/dibal-reducing-agent/
https://www.chemistrysteps.com/dibal-reducing-agent/
https://www.benchchem.com/product/b075188?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB02228909_EN.htm
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-025-00031
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Stage 1: Nitrile Formation
Phenylacetonitrile +
1,3-Dibromopropane

Base (e.g., NaH)
Solvent (e.g., DMF)

(1—Phenylcyclobutanecarbonitri@

Stage 2: Aldehyde Formation

(1—Phenylcyclobutanecarbonitri@

1. DIBAL-H, Toluene, -78°C
2. Agqueous Workup

(l-Phenylcyclobutanecarbaldehyda

Click to download full resolution via product page

Caption: Proposed two-stage synthesis pathway for 1-phenylcyclobutanecarbaldehyde.

Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile

This procedure describes the alkylation of phenylacetonitrile to form the cyclobutane ring.

o Preparation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or
argon), add dry N,N-Dimethylformamide (DMF).

o Base Addition: Cool the flask to 0 °C and add sodium hydride (NaH, 60% dispersion in
mineral oil, 2.2 equivalents) portion-wise.
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» Nucleophile Addition: Slowly add a solution of phenylacetonitrile (1.0 equivalent) in dry DMF
to the suspension. Stir the mixture at room temperature for 1 hour.

» Alkylation: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. Heat
the mixture to 50-60 °C and stir overnight.

e Quenching and Extraction: Cool the reaction to room temperature and carefully quench with
water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product via column
chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-
phenylcyclobutanecarbonitrile.

Protocol: Reduction of Nitrile to Aldehyde

This procedure uses Diisobutylaluminum hydride (DIBAL-H) for the controlled reduction of the
nitrile to the aldehyde.[1][5][6]

e Preparation: Dissolve 1-phenylcyclobutanecarbonitrile (1.0 equivalent) in a dry, aprotic
solvent (e.g., toluene, DCM, or THF) in a flame-dried flask under an inert atmosphere.[6][7]

e Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this
low temperature to prevent over-reduction to the alcohol.[5][6]

o DIBAL-H Addition: Slowly add a solution of DIBAL-H (1.0 M in solvent, 1.1-1.2 equivalents)
dropwise via syringe, keeping the internal temperature below -70 °C.[6][8]

e Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

¢ Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of
methanol to destroy excess DIBAL-H.[6][7]

o Workup: Allow the mixture to warm to room temperature. Add an aqueous solution of
Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[6]
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Extraction and Purification: Separate the layers and extract the aqueous phase with the
reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde
can be further purified by column chromatography or distillation.

Theoretical Spectroscopic and Spectrometric
Analysis

No public experimental spectra are available for this compound. The following sections

describe the predicted spectral characteristics based on its chemical structure.

Predicted *H NMR Spectrum

o Aldehyde Proton (CHO): A singlet is expected around & 9.5-10.0 ppm. This downfield shift is
characteristic of aldehyde protons.

Phenyl Protons (CsHs): A multiplet integrating to 5 hydrogens is expected between o 7.2-7.5
ppm. The ortho-, meta-, and para-protons may show distinct patterns but will likely overlap.

Cyclobutyl Protons (CHz)2: The six protons on the cyclobutane ring are diastereotopic and
will exhibit complex splitting patterns. They are expected to appear as multiplets in the range
of & 1.8-2.8 ppm. Protons on the carbons adjacent to the quaternary carbon (C2 and C4) will
likely be more downfield than the proton on the C3 carbon.

Predicted **C NMR Spectrum

¢ Aldehyde Carbonyl (C=0): A very deshielded signal is expected around & 195-205 ppm.

Aromatic Carbons (CsHs): Signals are expected in the & 125-145 ppm range. The ipso-
carbon (attached to the cyclobutane ring) will be a quaternary signal around & 140-145 ppm,
while the other aromatic carbons will appear between & 125-130 ppm.

Quaternary Cyclobutyl Carbon (C-Ph): The carbon atom bonded to both the phenyl and
aldehyde groups is expected around & 50-60 ppm.

Aliphatic Cyclobutyl Carbons (CHz): The methylene carbons of the cyclobutane ring are
expected in the aliphatic region, likely between & 20-35 ppm.
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Predicted IR Spectrum

e C=0 Stretch (Aldehyde): A strong, sharp absorption band is expected around 1705-1725
cm~1,[3][9] Conjugation is not directly with the phenyl ring, so the value will be typical for an
aliphatic aldehyde.

e C-H Stretch (Aldehyde): Two characteristic, medium-intensity bands are expected around
2720 cm~* and 2820 cm~1.[9]

e C-H Stretch (Aromatic): Sharp bands of medium intensity are expected just above 3000
cm™1, typically in the 3010-3100 cm~* range.[8]

e C-H Stretch (Aliphatic): Bands of medium-to-strong intensity are expected just below 3000
cm™1, typically in the 2850-2960 cm~1 range.

e C=C Stretch (Aromatic): Two or three sharp, medium-intensity bands are expected in the
1450-1600 cm~1 region.[9]

Predicted Mass Spectrometry Fragmentation

The electron ionization (El) mass spectrum is predicted to show a molecular ion peak and
several characteristic fragment ions.

Caption: Predicted major fragmentation pathways for 1-phenylcyclobutanecarbaldehyde in
EI-MS.

Molecular lon (M*'): A peak at m/z = 160 corresponding to the molecular weight of the
compound.[1]

o [M-H]*: A peak at m/z = 159, resulting from the loss of the aldehydic hydrogen radical.

o [M-CHOJ"*: A significant peak at m/z = 131, resulting from alpha-cleavage and loss of the
formyl radical (*CHO). This fragment corresponds to the 1-phenylcyclobutyl cation and is
expected to be a major peak.

e Tropylium lon: A peak at m/z = 91 is highly probable, formed by rearrangement of the [M-
CHOJ* fragment or other pathways leading to the stable C7H7* ion.
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e Phenyl lon: A peak at m/z = 77, corresponding to the CeHs* cation.

Chemical Reactivity and Stability

o Reactivity: The primary site of reactivity is the aldehyde group. It is susceptible to:

o Oxidation: Can be readily oxidized to 1-phenylcyclobutanecarboxylic acid using common
oxidizing agents (e.g., PCC, KMnOQOa, Jones reagent).

o Reduction: Can be reduced to (1-phenylcyclobutyl)methanol using hydride reagents like
sodium borohydride (NaBHa) or lithium aluminum hydride (LiAlIHa4).

o Nucleophilic Addition: The electrophilic carbonyl carbon is a target for various
nucleophiles, including Grignard reagents, organolithiums, and cyanide, leading to the
formation of secondary alcohols or cyanohydrins.

o Reductive Amination: Can react with amines in the presence of a reducing agent to form
secondary or tertiary amines.

 Stability: The compound is expected to be stable under standard storage conditions.
However, aldehydes can be sensitive to air oxidation over time, potentially forming the
corresponding carboxylic acid. The cyclobutane ring imparts some ring strain, but it is
generally stable under non-extreme thermal or catalytic conditions.

Biological Activity and Applications

There is currently no significant data in major public databases to suggest that 1-
phenylcyclobutanecarbaldehyde has defined biological activities or is involved in specific
signaling pathways. Its primary value for researchers, particularly in drug development, is as a
synthetic intermediate or building block. The combination of the phenyl ring and the
functionalized four-membered ring provides a unique scaffold that can be elaborated into more
complex molecular architectures for medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Theoretical
Properties of 1-Phenylcyclobutanecarbaldehyde]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b075188#theoretical-properties-of-1-
phenylcyclobutanecarbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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